REACTION_CXSMILES
|
CSC.B.[C:5]([CH2:8][C:9]1[C:10]([Cl:18])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](O)=[O:13])(O)=[O:6]>C1COCC1>[Cl:18][C:10]1[C:11]([CH2:12][OH:13])=[CH:15][CH:16]=[CH:17][C:9]=1[CH2:8][CH2:5][OH:6] |f:0.1|
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC=1C(=C(C(=O)O)C=CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC=1C(=C(C(=O)O)C=CC1)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting effervescing suspension was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched by the portionwise addition of methanol (100 mL) over 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
until bubbling
|
Type
|
ADDITION
|
Details
|
Concentrated aqueous HCl (25 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The gummy residue was partitioned between ethyl acetate (500 mL) and aqueous HCl (2M, 200 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (2×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |